molecular formula C12H11N B13713692 5-Cyclopropylquinoline

5-Cyclopropylquinoline

Cat. No.: B13713692
M. Wt: 169.22 g/mol
InChI Key: WNMOBFYNRHLMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their fused ring structure, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylquinoline can be achieved through several methodsThe Skraup synthesis is another widely used method, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction conditions typically require high temperatures and acidic environments to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Cyclopropylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended use. Common molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Comparison with Similar Compounds

    Quinoline: The parent compound without the cyclopropyl group.

    Isoquinoline: A structural isomer with the nitrogen atom in a different position.

    Quinolone: A related compound with a carbonyl group at the 4-position.

Uniqueness: 5-Cyclopropylquinoline is unique due to the presence of the cyclopropyl group, which can enhance its chemical stability and biological activity compared to other quinoline derivatives. This structural modification can lead to improved pharmacokinetic properties and increased potency in medicinal applications .

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

5-cyclopropylquinoline

InChI

InChI=1S/C12H11N/c1-3-10(9-6-7-9)11-4-2-8-13-12(11)5-1/h1-5,8-9H,6-7H2

InChI Key

WNMOBFYNRHLMDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=CC=NC3=CC=C2

Origin of Product

United States

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